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Compound of Interest

Compound Name: GSK461364

Cat. No.: B529461 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of

GSK461364, a potent and selective Polo-like kinase 1 (PLK1) inhibitor, in various

neuroblastoma models. The data presented herein is collated from key studies demonstrating

the single-agent efficacy and combination potential of this compound, offering valuable insights

for researchers in oncology and drug development.

Core Concept: Targeting PLK1 in Neuroblastoma
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in the regulation

of the cell cycle, particularly during the G2/M phase transition and mitosis.[1][2] In many

cancers, including high-risk neuroblastoma, PLK1 is overexpressed and its elevated levels

correlate with unfavorable patient outcomes.[1][3][4] GSK461364 is an ATP-competitive

inhibitor of PLK1, which has demonstrated potent anti-tumoral activity in preclinical

neuroblastoma models.[1][5] Its mechanism of action involves disrupting the mitotic

progression, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[5][6]

Single-Agent Activity of GSK461364
The primary investigation into GSK461364's efficacy in neuroblastoma demonstrated

significant anti-tumor effects both in vitro and in vivo.[1][5] These effects were notably

independent of the MYCN amplification status, a key prognostic marker in neuroblastoma.[2][5]
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In Vitro Efficacy
GSK461364 consistently reduced cell viability and proliferative capacity across a panel of

human neuroblastoma cell lines.[1][5] The treatment induced a robust cell cycle arrest and

triggered apoptosis.[1][5]

Data Summary: In Vitro Growth Inhibition of Neuroblastoma Cell Lines by GSK461364

Cell Line MYCN Status TP53 Status GI50 (nM)

SK-N-AS Single Copy Mutated < 20

SH-SY5Y Single Copy Wild-Type < 20

SH-EP Single Copy Wild-Type < 20

Kelly Amplified Wild-Type < 20

IMR32 Amplified Wild-Type < 20

SK-N-BE(2) Amplified Mutated < 20

Data extracted from Pajtler et al., 2017.[5]

Data Summary: Cell Cycle Analysis of Neuroblastoma Cell Lines Treated with GSK461364
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Cell Line Treatment % G1 Phase % S Phase % G2/M Phase

SK-N-AS Control (24h) 55 25 20

GI50 (24h) 50 20 30

GI80 (24h) 45 15 40

Control (72h) 60 20 20

GI50 (72h) 30 10 60

GI80 (72h) 20 5 75

IMR32 Control (24h) 50 30 20

GI50 (24h) 45 25 30

GI80 (24h) 40 20 40

Control (72h) 55 25 20

GI50 (72h) 25 10 65

GI80 (72h) 15 5 80

Data represents approximate values derived from graphical representations in Pajtler et al.,

2017.[5]

In Vivo Efficacy
In xenograft models using nude mice, GSK461364 treatment significantly delayed tumor

growth and extended survival.[2][5]

Data Summary: In Vivo Efficacy of GSK461364 in Neuroblastoma Xenograft Models
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Xenograft Model Treatment Group Outcome

SK-N-AS
GSK461364 (50 mg/kg, i.p.,

daily)

Significant reduction in tumor

volume compared to control.[5]

Delayed tumor growth to 2,500

mm³ by 22 days.[5]

IMR32
GSK461364 (50 mg/kg, i.p.,

daily)

Significant reduction in tumor

growth compared to control.[5]

Data extracted from Pajtler et al., 2017.[5]

Combination Therapy: GSK461364 and BRD4
Inhibition
To explore strategies to enhance the anti-tumor effects of PLK1 inhibition, studies have

investigated the combination of GSK461364 with inhibitors of the Bromodomain and Extra-

Terminal (BET) protein BRD4.[7] The combination of GSK461364 with the BRD4 inhibitor MK-

8628 has been shown to have synergistic effects in neuroblastoma cell lines.[7]

Data Summary: Synergistic Activity of GSK461364 and MK-8628 in Neuroblastoma

Cell Line Combination Index (CI) Synergy Score (Bliss)

IMR5 (MYCN-amplified) < 1 (Synergistic) Positive (Synergistic)

Data extracted from Timme et al., 2020.[7]

Signaling Pathways and Experimental Workflows
Mechanism of Action of GSK461364
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Caption: Mechanism of action of GSK461364 in neuroblastoma cells.

Experimental Workflow for In Vitro Cell Viability Assay
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Caption: Workflow for MTT-based cell viability assay.

Logical Relationship in Combination Therapy
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Caption: Logic of synergistic effect between GSK461364 and a BRD4 inhibitor.

Experimental Protocols
Cell Culture
Human neuroblastoma cell lines (SK-N-AS, SH-SY5Y, SH-EP, Kelly, IMR32, SK-N-BE(2),

IMR5) were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 1%

penicillin/streptomycin, and 1% L-glutamine at 37°C in a 5% CO2 atmosphere.

Cell Viability Assay (MTT)
Cells were seeded in 96-well plates and treated with GSK461364 at concentrations ranging

from 0.01 to 1000 nM for 72 hours.[8] Following treatment, MTT (3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4

hours. The resulting formazan crystals were dissolved using a solubilization buffer, and
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absorbance was measured at 570 nm using a microplate reader. The half-maximal growth

inhibitory concentration (GI50) was calculated from dose-response curves.[8]

Cell Cycle Analysis
Neuroblastoma cells were treated with GSK461364 at their respective GI50 and GI80

concentrations for 24 and 72 hours.[8] Cells were then harvested, washed with PBS, and fixed

in 70% ethanol. Fixed cells were treated with RNase A and stained with propidium iodide. The

DNA content was analyzed by flow cytometry, and the percentage of cells in the G1, S, and

G2/M phases of the cell cycle was determined.[8]

In Vivo Xenograft Studies
Female athymic nude mice (nu/nu) were subcutaneously injected with SK-N-AS or IMR32

neuroblastoma cells.[5] When tumors reached a volume of approximately 200 mm³, mice were

randomized into treatment and control groups. GSK461364 was administered intraperitoneally

at a dose of 50 mg/kg body weight once daily.[5][6] The control group received vehicle (DMSO)

alone.[6] Tumor volume was monitored regularly, and animal survival was recorded.[5]

Immunohistochemistry
Xenograft tumors were harvested, fixed in formalin, and embedded in paraffin. Tumor sections

were stained with hematoxylin and eosin (H&E). For proliferation and apoptosis analysis,

sections were stained with antibodies against Ki67 (proliferation marker) and cleaved caspase

3 (apoptosis marker), respectively.[6]

Combination Index (CI) Analysis
Neuroblastoma cell lines were treated with a range of concentrations of GSK461364 and the

BRD4 inhibitor MK-8628, both as single agents and in combination, for 72 hours. Cell viability

was assessed using the MTT assay. The Combination Index (CI) was calculated using the

Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and

CI > 1 indicates antagonism. Synergy scores were also determined using the Bliss

independence model.[7]

Conclusion
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The preclinical data strongly support the continued investigation of GSK461364 as a

therapeutic agent for high-risk neuroblastoma. Its ability to induce cell cycle arrest and

apoptosis, irrespective of MYCN status, makes it a promising candidate for a broad range of

neuroblastoma subtypes.[5] Furthermore, the synergistic effects observed when combined with

BRD4 inhibitors suggest a powerful new therapeutic strategy that warrants further exploration

in clinical settings.[7] This guide provides a foundational understanding of the preclinical profile

of GSK461364, offering a valuable resource for the design of future studies and the

advancement of novel treatments for neuroblastoma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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